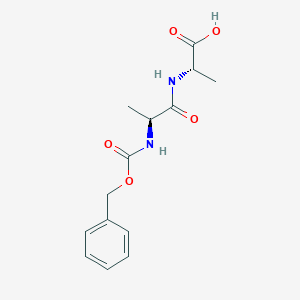
Z-Ala-ala-OH
Vue d'ensemble
Description
Z-Ala-ala-OH, also known as Z-Alanyl-alanine, is a dipeptide composed of two alanine amino acids linked together with a benzyloxycarbonyl (Z) protecting group on the amino end. This compound is not directly discussed in the provided papers, but the papers do provide insights into related zinc compounds and their properties, which could be tangentially relevant to understanding the behavior of Z-Ala-ala-OH in various contexts.
Synthesis Analysis
The synthesis of Zn-based compounds is a common theme in the provided papers. For instance, nano-sized Zn(OH)2 was synthesized using the co-precipitation method, which could be a relevant technique for the synthesis of Z-Ala-ala-OH if zinc ions were to be incorporated into the dipeptide structure . Additionally, a Zn(II) coordination polymer was synthesized and structurally characterized, showing the versatility of zinc in forming complex structures . These methods could potentially be adapted for the synthesis of Z-Ala-ala-OH complexes with zinc.
Molecular Structure Analysis
The molecular structure of Z-Ala-ala-OH would consist of a linear peptide bond formation between two alanine molecules. The papers discuss various zinc compounds with different coordination environments and molecular structures, such as Zn(O3PCH2OH) with a microporous structure and NaZnSiO(3)OH with a chiral zincosilicate framework . These studies highlight the diverse structural possibilities when zinc is involved, which could influence the structure of Z-Ala-ala-OH if zinc were to be incorporated.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of Z-Ala-ala-OH, but they do provide information on the reactivity of zinc compounds. For example, the transformation of ZnSn(OH)6 to ZnSnO3 involves a change from polycrystalline to amorphous phase due to the formation of oxygen vacancies . This kind of reactivity could be relevant if Z-Ala-ala-OH were to undergo reactions involving zinc or other metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Zn-based compounds are well-documented in the papers. Zn(OH)2 exhibits abnormal yellow luminescence, which is a unique optical property . The thermal and physical properties of ZrO2–AlO(OH) nanopowders synthesized by microwave hydrothermal synthesis are influenced by their chemical composition . These insights into the properties of zinc compounds could provide a background for understanding the properties of Z-Ala-ala-OH, especially if it interacts with zinc ions.
Applications De Recherche Scientifique
Green Synthesis of Dipeptides : Z-Ala-ala-OH is used in the synthesis of Ala-Phe, a dipeptide with potential application as a caffeine substitute in the food industry. This synthesis involves biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles, demonstrating an economical, stereoselective, and clean production method for important target compounds (Ungaro et al., 2015).
Formation of Oligonucleo-peptides : Z-Ala-ala-OH is involved in the Wolff Rearrangement of Diazo Ketones from Amino Acids, a synthetic method for forming oligonucleo-peptides. This approach offers a novel route to chimeric biomolecules (Guibourdenche et al., 1997).
Photodynamic Therapy : In the context of cancer treatment, Z-Ala-ala-OH derivatives are used in designing coordination polymers for targeted photodynamic therapy of bladder cancer. These polymers exhibit pH-sensitive release and magnetic responsiveness, offering potential for selective cancer cell targeting (Tan et al., 2015).
Protease-catalyzed Dipeptide Synthesis : Z-Ala-ala-OH is used in protease-catalyzed dipeptide synthesis. The synthesis of Z-dipeptides is enhanced by using carbamoylmethyl esters of Z-amino acids and frozen aqueous solutions as reaction mediums, yielding high efficiency in peptide synthesis (Salam et al., 2008).
Hormone-receptor Interactions : Z-Ala-ala-OH is used to study hormone-receptor interactions, specifically in examining the effects of replacing phenylalanine with carboranylalanine in biological ligand-acceptor interactions. This research contributes to understanding peptide hormones and their receptors (Fischli et al., 1977).
Metal Ion Binding Studies : Z-Ala-ala-OH derivatives are synthesized for studying their metal ion binding capabilities. This research is significant in understanding the complexation behaviors of different metal ions with peptide-based ligands (Buglyó et al., 2016).
Mécanisme D'action
Target of Action
Z-Ala-ala-OH, also known as Carbobenzyloxy-L-alanine, is a non-polar amino acid . Its primary targets are the enzymes involved in peptide synthesis . These enzymes play a crucial role in the formation of proteins, which are fundamental to the structure and function of cells.
Mode of Action
Z-Ala-ala-OH interacts with its targets by serving as a substrate for enzymatic peptide synthesis . The compound’s structure allows it to be recognized and processed by these enzymes, leading to the formation of peptide bonds that link amino acids together into proteins .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-9(12(17)15-10(2)13(18)19)16-14(20)21-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17)(H,16,20)(H,18,19)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGCVTHXXTVYIP-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ala-ala-OH | |
CAS RN |
16012-70-7 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16012-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-alanyl(benzyloxycarbonyl)-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Z-Ala-Ala-OH in the synthesis of oligonucleotide conjugates?
A1: Z-Ala-Ala-OH serves as a protected dipeptide precursor in the synthesis of oligonucleotide conjugates. The compound undergoes a series of reactions, including diazo ketone formation and Wolff rearrangement, ultimately yielding a Z-Ala-β-HAla derivative. This derivative acts as an electrophile, reacting with amino-modified oligonucleotides to form the desired conjugates [].
Q2: What are the advantages of using the Wolff rearrangement method with Z-Ala-Ala-OH for oligonucleotide conjugation?
A2: The Wolff rearrangement method using Z-Ala-Ala-OH offers several advantages for oligonucleotide conjugation:
- Mild reaction conditions: The photolysis and Ag-benzoate-catalyzed decomposition occur under relatively mild conditions, minimizing potential damage to the sensitive oligonucleotide structures [].
- High yields: The method demonstrated excellent yields, particularly when using polymer-bound oligonucleotides, even with longer sequences up to 15mers [].
- Versatility: The approach can be applied to oligonucleotides with varying chain lengths and modifications, allowing for the creation of diverse conjugates [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



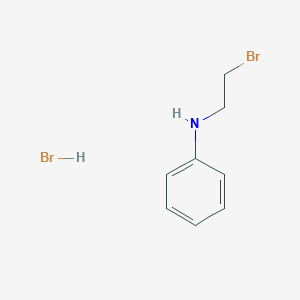

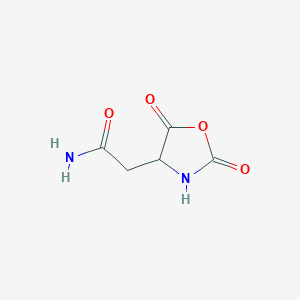

![1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B93419.png)
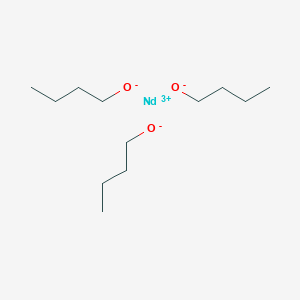

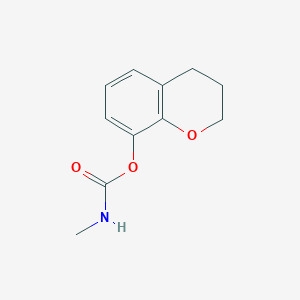
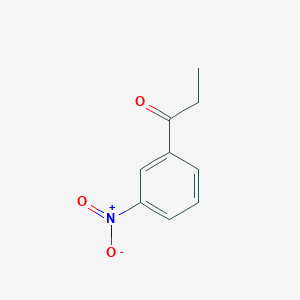
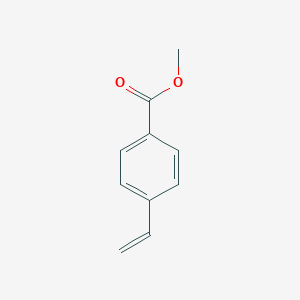
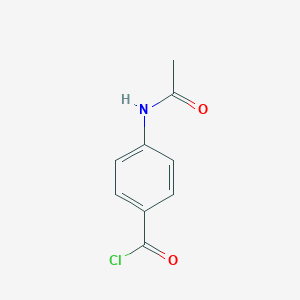
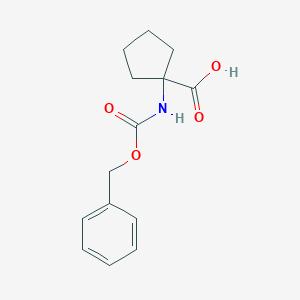

![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)